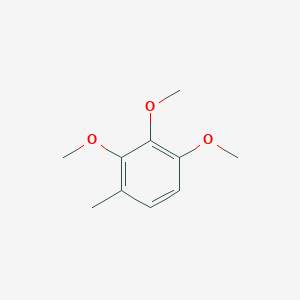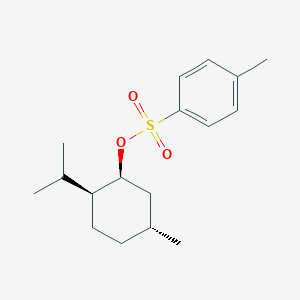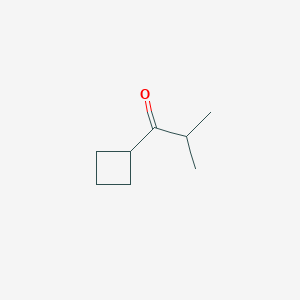
1-Cyclobutyl-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-2-methylpropan-1-one is an organic compound with the molecular formula C8H14O It is a cycloalkane derivative, characterized by a cyclobutyl group attached to a methylpropanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2-methylpropanal under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, while maintaining stringent control over reaction parameters to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclobutyl-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The cyclobutyl ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cycloalkane structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism by which 1-cyclobutyl-2-methylpropan-1-one exerts its effects depends on its specific application. In chemical reactions, the cyclobutyl group can influence the reactivity and stability of intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of a ketone.
Cyclobutylacetone: Contains an acetone group attached to the cyclobutyl ring.
2-Methylcyclobutanone: A ketone with a similar ring structure but different substitution pattern.
Uniqueness: 1-Cyclobutyl-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclobutyl group provides a rigid, strained ring system that can influence reactivity and stability, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-cyclobutyl-2-methylpropan-1-one |
InChI |
InChI=1S/C8H14O/c1-6(2)8(9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
PJSIVCTXKFMCHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


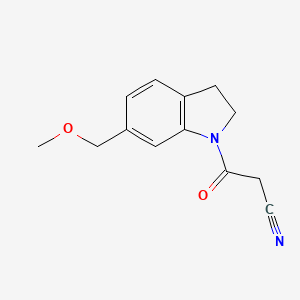
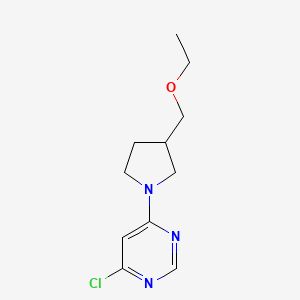

![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
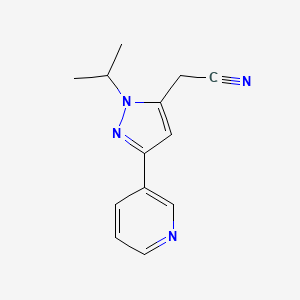
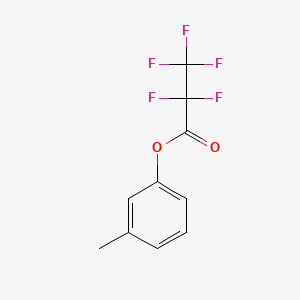
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
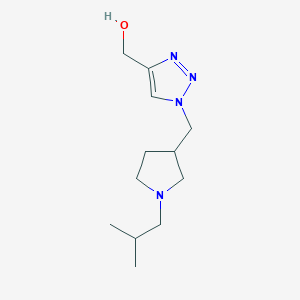
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)

